Lauryldimethylbetaine

Beschreibung

Eigenschaften

IUPAC Name |

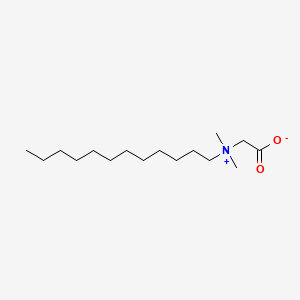

2-[dodecyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEKCXOJTLDBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041266, DTXSID101020488 | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

683-10-3, 85736-48-7 | |

| Record name | Lauryldimethylaminoacetic acid betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldimethylbetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryldimethylbetaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dodecyldimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies of 2 Dodecyldimethylammonio Acetate

Advanced Synthetic Pathways for N-Alkyl Betaines

The synthesis of 2-(dodecyldimethylammonio)acetate, also known as dodecyl betaine (B1666868), is primarily achieved through several key methodologies. These pathways are continuously refined to improve yield, purity, and sustainability.

Quaternization Reactions and Optimization

The most direct and widely employed method for synthesizing N-alkyl betaines is the quaternization of a tertiary amine with a haloacetic acid salt. The synthesis of dodecyl betaine typically involves the reaction of N,N-dimethyldodecylamine with sodium chloroacetate (B1199739).

The reaction proceeds by the nucleophilic attack of the nitrogen atom of the tertiary amine on the α-carbon of the chloroacetate, displacing the chloride ion. This process is generally carried out in an aqueous medium, and the pH is controlled by the addition of a base, such as sodium hydroxide (B78521), to neutralize the resulting hydrochloric acid and drive the reaction to completion. google.com

Optimization of this reaction focuses on several parameters to maximize yield and purity. A patented method highlights a process where N,N-dimethyldodecylamine is reacted with chloroacetic acid and a sodium hydroxide solution. google.com The reaction temperature is maintained between 75-85°C for approximately 2 hours. This optimized approach has been reported to achieve product yields as high as 97.75% with a purity of up to 99.97%. google.com The general applicability of reacting a long-chain alkyl amine with an α-chloroalkanoic acid serves as a foundational route for this class of surfactants. researchgate.net

Table 1: Optimized Quaternization Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactants | N,N-dimethyldodecylamine, Chloroacetic Acid, Sodium Hydroxide | google.com |

| Temperature | 75 - 85 °C | google.com |

| Reaction Time | 2 hours | google.com |

| Achieved Yield | up to 97.75% | google.com |

Esterification and Subsequent Amination Techniques

An alternative synthetic route involves the formation of an ester intermediate, which is then subjected to amination. This multi-step approach offers flexibility in precursor selection. One pathway begins with the esterification of a halo-acid followed by amination. For instance, dodecyl chloroacetate can be synthesized and subsequently reacted with dimethylamine (B145610). prepchem.com

In a documented synthesis of a related intermediate, dodecyl chloroacetate is dissolved in ether and cooled, after which dimethylamine (as a solution in ether) is added. The mixture is stirred at room temperature, leading to the formation of dodecyl (N,N-dimethylamino)acetate. prepchem.com

Another variation of this theme is transesterification. This method is used to produce related betaine esters, such as dodecyl 2-(N,N-dimethylamino)propionate (DDAIP). google.com In this approach, an existing ester like ethyl 2-(N,N-dimethylamino)propionate is heated with 1-dodecanol (B7769020) in the presence of a basic transesterification catalyst, such as sodium methoxide. The ethanol (B145695) generated during the reaction is removed to drive the equilibrium towards the product. google.com

Alternative Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign synthetic routes for betaines. Research into the synthesis of related amphoteric betaines has focused on optimizing reaction conditions to improve efficiency and reduce waste. researchgate.net One study, for example, optimized the synthesis of α-capryl betaine from α-chlorododecanoic acid and trimethylamine (B31210), achieving a yield of 88.3% under optimized conditions. researchgate.net

Furthermore, general green chemistry techniques are being explored for related transformations. The use of water as a solvent, or even solvent-free conditions, represents a significant advancement. For example, H₂O-promoted, solvent-free hydroamination of certain alkynes with secondary amines has been shown to be an effective and green method for forming C-N bonds, a key step in these syntheses. organic-chemistry.org Adapting such principles to the large-scale production of dodecyl betaine is an area of ongoing research.

Kinetic and Thermodynamic Investigations of Formation Reactions

Understanding the kinetic and thermodynamic parameters of the formation reactions is crucial for process optimization and control.

A key thermodynamic characteristic of surfactants like dodecyl betaine is the critical micelle concentration (CMC), the concentration at which molecules begin to form micelles. For homologous series of N-alkyl betaines, a linear relationship exists between the alkyl chain length (N) and the logarithm of the CMC. nih.gov This relationship can be described by the equation:

Log CMC = k₁ * N + k₂

This correlation demonstrates that as the hydrophobic alkyl chain lengthens, the concentration required for micelle formation decreases, a fundamental thermodynamic property governing the surfactant's behavior in solution. nih.gov

Table 2: Chain Length vs. Critical Micelle Concentration (CMC) for N-Alkyl Betaines

| Alkyl Chain Length (N) | Log CMC (Calculated) | Source |

|---|---|---|

| C8 | -0.58 | nih.gov |

| C10 | -1.47 | nih.gov |

| C12 | -2.37 | nih.gov |

| C14 | -3.26 | nih.gov |

| C16 | -4.16 | nih.gov |

Note: Log CMC values are illustrative based on the linear relationship described in the source.

Furthermore, thermogravimetric analysis has shown that betaine-type surfactants exhibit excellent thermal stability, with major degradation often occurring only at temperatures above 280°C, a critical factor for applications in high-temperature environments. researchgate.net

Purification and Isolation Strategies for High-Purity 2-(Dodecyldimethylammonio)acetate

Achieving high purity is essential for many applications of dodecyl betaine. The primary impurities stemming from the quaternization synthesis are unreacted starting materials and inorganic salts, such as sodium chloride. google.com

Several purification strategies are employed:

Recrystallization: This is a common method for purifying the final product. After initial filtration, the betaine hydrochloride salt can be recrystallized from a mixed solvent system, such as alcohol-ether, to remove soluble impurities. google.com

Ion Exchange Chromatography: To remove inorganic salt by-products, ion exchange is highly effective. A solution of the crude product can be passed through a column containing a strong basic anion exchange resin google.com or a mixed bed of strong acid cation and strong alkaline anion exchange resins. google.com This method efficiently traps ionic impurities like Na⁺ and Cl⁻, allowing the zwitterionic betaine to pass through.

Extraction: Liquid-liquid extraction can be used to remove specific by-products. A patented method describes using an organic solvent, such as methylene (B1212753) chloride, to extract and remove contaminants that are insoluble in the chosen solvent. google.com

Advanced Techniques: For other types of betaines, methods like solid-phase extraction (SPE) and co-precipitation with citric acid have been developed to achieve very high purity from complex matrices. nih.govmdpi.comnih.gov

The effectiveness of these methods allows for the production of dodecyl betaine with purities exceeding 99%, as verified by techniques like HPLC. google.comsigmaaldrich.com

Table 3: Purification Methods for Dodecyl Betaine

| Method | Target Impurities | Purity Achieved | Source |

|---|---|---|---|

| Recrystallization | Soluble organic impurities | High | google.com |

| Ion Exchange | Inorganic salts (e.g., NaCl) | >99.9% | google.comgoogle.com |

| Extraction | Reaction by-products, starting materials | High | google.com |

Structural Elucidation Techniques in Synthetic Validation

Confirming the chemical structure of the synthesized 2-(dodecyldimethylammonio)acetate is accomplished using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural validation.

The ¹H NMR spectrum shows characteristic signals: a triplet around 0.8 ppm for the terminal methyl group (CH₃) of the dodecyl chain, a broad singlet around 1.2 ppm for the repeating methylene units (-(CH₂)₁₀-), a sharp singlet for the two N-methyl groups ((CH₃)₂N⁺-), and a singlet for the methylene group adjacent to the carboxylate group (-N⁺-CH₂-COO⁻). prepchem.comresearchgate.net Based on spectra of similar betaine structures, the N-methyl protons are expected around 3.1 ppm and the N-methylene protons around 3.7 ppm. researchgate.net

The ¹³C NMR spectrum provides further confirmation, with distinct signals for the carbonyl carbon (COO⁻), the N-methylene carbon, the N-methyl carbons, and the various carbons of the long alkyl chain. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups. The spectrum of dodecyl betaine would be expected to show strong C-H stretching vibrations between 2850-3000 cm⁻¹ from the long alkyl chain. prepchem.comresearchgate.net A very prominent and characteristic absorption band for the carboxylate group (C=O) would also be present. prepchem.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For 2-(dodecyldimethylammonio)acetate (C₁₆H₃₃NO₂), the expected molecular weight is 271.44 g/mol . sigmaaldrich.comatamanchemicals.com Electron ionization or electrospray ionization mass spectrometry would show a molecular ion peak (or [M+H]⁺ peak) corresponding to this mass, confirming the identity of the synthesized product. prepchem.com

Table 4: Key Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Value/Region | Source |

|---|---|---|---|

| ¹H NMR | N-Methyl Protons ((CH₃)₂N⁺-) | ~3.1 ppm (singlet) | researchgate.net |

| N-Methylene Protons (-N⁺-CH₂-) | ~3.7 ppm (singlet) | researchgate.net | |

| ¹³C NMR | Carbonyl Carbon (-COO⁻) | ~169 ppm | researchgate.net |

| N-Methylene Carbon (-N⁺-CH₂-) | ~66 ppm | researchgate.net | |

| N-Methyl Carbons ((CH₃)₂N⁺-) | ~53 ppm | researchgate.net | |

| FTIR | C-H Stretching | 2850 - 3000 cm⁻¹ | prepchem.comresearchgate.net |

| Carboxylate (C=O) | ~1740-1760 cm⁻¹ (as ester intermediate) | prepchem.com | |

| Mass Spec | Molecular Weight | 271.44 g/mol | sigmaaldrich.comatamanchemicals.com |

Self Assembly and Supramolecular Architectures of 2 Dodecyldimethylammonio Acetate

Micellar Formation and Aggregation Phenomena

In aqueous environments, 2-(dodecyldimethylammonio)acetate molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. tainstruments.com This leads to the formation of micelles, which are organized molecular assemblies where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form the outer corona, interfacing with the surrounding water. tainstruments.com

The formation of micelles occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). tainstruments.com Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. The CMC is a critical parameter that is sensitive to various external factors.

The CMC of 2-(dodecyldimethylammonio)acetate, a zwitterionic surfactant, has been determined using various techniques, including surface tension measurements and solid-phase microextraction (SPME). researchgate.netoup.com For instance, the CMC of dodecyl betaine (B1666868) has been reported to be 2 mmol·dm⁻³ at 10°C, increasing to 2.8 mmol·dm⁻³ at 57°C. researchgate.netmdpi.com This indicates that for this particular betaine, higher temperatures slightly disfavor micelle formation. researchgate.net Another study using SPME determined a CMC value of 376 mg/L for dodecyldimethyl betaine (C₁₂DMB), which was noted to be higher than the value of 260 mg/L obtained through surface tension measurements. oup.com

Several factors can influence the CMC of surfactants like 2-(dodecyldimethylammonio)acetate: oup.comaatbio.compharmacy180.com

Structure of the Amphiphile: The length of the hydrophobic alkyl chain is a primary determinant. An increase in the chain length generally leads to a logarithmic decrease in the CMC because of increased hydrophobicity. pharmacy180.com The nature of the hydrophilic head group also plays a crucial role; zwitterionic surfactants typically have lower CMCs than their ionic counterparts but higher than non-ionic surfactants with the same alkyl chain length. oup.comaatbio.com

Temperature: Temperature can have a complex effect on micellization. For some surfactants, an increase in temperature can decrease the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. aatbio.com However, as seen with dodecyl betaine, the CMC can also increase with temperature. researchgate.netmdpi.com At very high temperatures, the structured water around the head groups can be destabilized, which in turn increases the CMC. aatbio.com

Presence of Electrolytes: The addition of salts to solutions of ionic and zwitterionic surfactants generally decreases the CMC. pharmacy180.com The added ions can reduce the repulsion between the charged head groups in the micelle corona, thus favoring aggregation at lower surfactant concentrations. aatbio.com

Organic Additives: The presence of other organic molecules can either increase or decrease the CMC. Some organic additives can be incorporated into the micelles, affecting their stability and formation. For example, substances like urea (B33335) can disrupt the hydrogen bonding of water, which can lead to an increase in the CMC. aatbio.com

| Compound | Temperature (°C) | Method | CMC Value | Reference |

|---|---|---|---|---|

| Dodecyl betaine (C₁₂Bet) | 10 | Not Specified | 2 mmol·dm⁻³ | researchgate.net |

| Dodecyl betaine (C₁₂Bet) | 57 | Not Specified | 2.8 mmol·dm⁻³ | researchgate.net |

| Dodecyldimethyl betaine (C₁₂DMB) | Not Specified | Surface Tension | 260 mg/L | oup.com |

| Dodecyldimethyl betaine (C₁₂DMB) | Not Specified | SPME | 376 mg/L | oup.com |

The micelles formed by 2-(dodecyldimethylammonio)acetate in aqueous solution are typically spherical at concentrations just above the CMC. tainstruments.com However, the shape and size of these aggregates are not static and can change with variations in surfactant concentration, temperature, and ionic strength.

At higher concentrations, a transition from spherical to more elongated, rod-like or cylindrical micelles can occur. acs.org This phenomenon is sometimes marked by the appearance of a second CMC. researchgate.net For a related zwitterionic surfactant, cocoamidopropyl betaine (CAPB), the transition from spherical to rod-like micelles occurs at concentrations above 500 mM when it is the sole surfactant. acs.org In mixed surfactant systems, such as with sodium dodecyl sulfate (B86663) (SDS), this transition can happen at much lower total surfactant concentrations. acs.org The growth of these rod-like micelles can lead to a significant increase in the viscosity of the solution. acs.org The size distribution of these micellar aggregates can be analyzed using techniques such as static and dynamic light scattering (DLS). acs.org

The primary driving force for micellization is the hydrophobic effect, which is entropic in nature. wikipedia.org When the non-polar alkyl chains of the surfactant monomers are transferred from the aqueous environment to the non-polar interior of the micelle, the highly ordered water molecules surrounding the chains are released. This leads to a significant increase in the entropy of the system (ΔS°mic > 0), which is the main favorable contribution to the negative ΔG°mic. wikipedia.org

The thermodynamic parameters of micellization can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC). tainstruments.com ITC can directly measure the enthalpy of micellization (ΔH°mic), which can be exothermic or endothermic depending on the specific surfactant and conditions. tainstruments.comijert.org From the values of ΔG°mic and ΔH°mic, the entropy of micellization (ΔS°mic) can be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

| Thermodynamic Parameter | Symbol | Sign for Spontaneous Micellization | Physical Interpretation |

|---|---|---|---|

| Gibbs Free Energy of Micellization | ΔG°mic | Negative | Indicates the spontaneity of the micellization process. |

| Enthalpy of Micellization | ΔH°mic | Can be positive or negative | Represents the heat absorbed or released during micelle formation due to changes in bonding and interactions. |

| Entropy of Micellization | ΔS°mic | Positive | Primarily driven by the hydrophobic effect; the increase in disorder of water molecules released from the hydrocarbon chains. |

Vesicle and Liposome (B1194612) Formation

Under specific conditions, 2-(dodecyldimethylammonio)acetate, particularly in combination with other amphiphiles, can form bilayer structures known as vesicles or liposomes. These are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core.

Vesicles containing betaine-type surfactants can be formed through various methods. One approach involves the co-assembly of 2-(dodecyldimethylammonio)acetate with other lipids, such as phospholipids (B1166683) like phosphatidylcholine (PC). nih.gov For instance, a mixture of dodecyl betainate, PC, and ethanol (B145695) in water can form a highly swelling lamellar phase, and dispersions of these components can be prepared with low energy input. nih.gov The presence of the betaine surfactant does not hinder the vesicle-forming ability of the phospholipid. nih.gov

Common laboratory techniques for preparing vesicles and liposomes include: researchgate.net

Film Rehydration: This involves dissolving the amphiphiles in an organic solvent, evaporating the solvent to form a thin film on the wall of a flask, and then hydrating the film with an aqueous solution.

Sonication: The use of high-frequency sound waves to break down large, multilamellar vesicles into smaller, unilamellar vesicles.

Extrusion: Forcing a vesicle suspension through a membrane with a defined pore size to produce vesicles with a more uniform size distribution.

The stability of these vesicles is a crucial factor for their potential use. The addition of zwitterionic surfactants, such as a lauryl sulfonate betaine, to vesicle formulations has been shown to increase their stability. nih.gov Stability can be assessed by monitoring changes in vesicle size and distribution over time using techniques like DLS, or by observing the leakage of encapsulated substances. researchgate.netnih.gov

The bilayer membrane of vesicles acts as a semi-permeable barrier, controlling the passage of molecules between the internal aqueous core and the external environment. Studying the permeability of these membranes is essential for understanding their barrier properties.

Several methods have been developed to assess the permeability of vesicle membranes:

Microfluidic Trapping: This technique uses microfluidic devices to trap individual giant unilamellar vesicles (GUVs) and expose them to controlled osmotic gradients. rsc.org By monitoring the changes in vesicle volume over time using microscopy, the water permeability coefficient of the membrane can be calculated. rsc.org

Chemical Assays: These assays involve encapsulating a reactant within the vesicles and then monitoring its reaction with another reactant added to the external solution. researchgate.net The rate of the reaction provides a measure of the membrane's permeability to the external reactant. For example, one such assay uses encapsulated 3,3',3''-phosphinidynetris-benzenesulfonic acid (PH) and monitors its reaction with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) added externally. researchgate.net

Phospholipid Vesicle-Based Permeation Assay (PVPA): This is an in vitro model that uses a filter support coated with a layer of phospholipid vesicles to mimic a biological barrier. nih.gov The permeation of a substance across this barrier is then measured, providing an assessment of its permeability potential. nih.gov

These methods can be applied to vesicles containing 2-(dodecyldimethylammonio)acetate to characterize the influence of this zwitterionic surfactant on the barrier properties of the membrane. Studies on polymeric vesicles have shown that membrane permeability can be tuned by altering the chemical nature of the constituent block copolymers. researchgate.net Similarly, incorporating 2-(dodecyldimethylammonio)acetate into a lipid bilayer would be expected to modulate its permeability characteristics.

Liquid Crystalline Phases and Phase Behavior

The aggregation of 2-(dodecyldimethylammonio)acetate in water leads to the formation of various lyotropic liquid crystalline phases, which are dependent on both surfactant concentration and temperature. The nature of these phases is governed by the molecular geometry of the surfactant and the interactions between the surfactant molecules and the solvent.

Phase Diagram Construction

For other betaine-type surfactants, the phase sequence often includes micellar (L1), hexagonal (H1), and lamellar (Lα) phases. The construction of such a phase diagram involves a combination of techniques, including visual observation through polarized light microscopy, differential scanning calorimetry (DSC) to detect phase transition temperatures, and scattering methods to identify the structure of the phases.

Structural Characterization of Mesophases

The different liquid crystalline phases, or mesophases, of 2-(dodecyldimethylammonio)acetate are characterized by distinct structural arrangements of the surfactant aggregates.

Micellar Phase (L1): At concentrations above the CMC, spherical or spheroidal micelles are formed. These consist of a hydrophobic core of dodecyl chains and a hydrophilic shell of dimethylammonioacetate headgroups interacting with the surrounding water.

Hexagonal Phase (H1): At higher concentrations, the micelles may pack into a hexagonal array of cylindrical aggregates. This phase is characterized by long-range two-dimensional order.

Lamellar Phase (Lα): In the lamellar phase, the surfactant molecules arrange into extended bilayers, with the hydrophobic tails in the interior and the zwitterionic headgroups facing the aqueous layers that separate the bilayers. This phase exhibits one-dimensional periodicity.

The structural parameters of these mesophases, such as the micelle radius, inter-aggregate spacing, and lamellar repeat distance, are determined using techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS). For instance, SAXS data for a lamellar phase would show a series of sharp Bragg peaks at positions corresponding to the lamellar repeat distance.

| Mesophase | Typical Structural Arrangement | Characterization Techniques |

| Micellar (L1) | Spherical or ellipsoidal aggregates | Light Scattering, SANS, SAXS |

| Hexagonal (H1) | Cylindrical aggregates in a hexagonal lattice | Polarized Light Microscopy, SAXS |

| Lamellar (Lα) | Parallel bilayers separated by water layers | Polarized Light Microscopy, SAXS |

Interactions in Mixed Surfactant Systems

The addition of other surfactants to a solution of 2-(dodecyldimethylammonio)acetate can lead to complex interaction behaviors, resulting in properties that are often different from the individual components.

Synergistic and Antagonistic Effects in Binary Mixtures

When 2-(dodecyldimethylammonio)acetate is mixed with other surfactants, such as anionic, cationic, or non-ionic surfactants, the resulting mixtures can exhibit either synergistic or antagonistic effects.

Synergism is observed when the mixture shows enhanced properties (e.g., lower CMC, greater surface tension reduction, or increased viscosity) compared to the ideal behavior predicted from the properties of the individual components. This is often due to favorable interactions between the different surfactant headgroups, such as electrostatic attraction between the zwitterionic headgroup of the betaine and an anionic surfactant, which reduces repulsion and promotes the formation of mixed micelles.

Antagonism , on the other hand, refers to a situation where the properties of the mixture are less favorable than expected. This can occur due to unfavorable interactions, such as steric hindrance or electrostatic repulsion between the headgroups.

The nature of the interaction is highly dependent on the type of the co-surfactant, the mixing ratio, and the solution conditions (e.g., pH and ionic strength).

Theoretical Modeling of Mixed Micelles and Vesicles

The behavior of mixed micelles and vesicles containing 2-(dodecyldimethylammonio)acetate can be described using theoretical models. Regular solution theory is often applied to quantify the non-ideal interactions between the surfactants in the mixed micelle. This model introduces an interaction parameter (β) which provides a measure of the synergism (negative β) or antagonism (positive β) in the system.

For mixed vesicles, thermodynamic models can predict the phase behavior and stability of the aggregates. These models consider factors such as the packing parameter of the individual surfactants, the electrostatic interactions between the headgroups, and the line tension at the boundaries of domains within the vesicle bilayer.

Computational Modeling of Self-Assembly Processes

Computational methods, particularly molecular dynamics (MD) and coarse-grained (CG) simulations, are powerful tools for investigating the self-assembly of surfactants like 2-(dodecyldimethylammonio)acetate at a molecular level.

Molecular Dynamics (MD) simulations provide an all-atom description of the system, allowing for the detailed study of the interactions between surfactant molecules, water, and any co-solutes. These simulations can reveal information about the structure and dynamics of micelles, the conformation of the surfactant tails, and the hydration of the headgroups.

Coarse-grained (CG) simulations represent groups of atoms as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems and longer timescales. researchgate.netwikipedia.org This approach is particularly useful for studying the formation and evolution of larger self-assembled structures like liquid crystalline phases and vesicles. researchgate.netwikipedia.org By developing appropriate CG models for 2-(dodecyldimethylammonio)acetate, researchers can simulate its self-assembly into various mesophases and investigate the factors that govern the transitions between them. These simulations can provide insights into the molecular-level mechanisms driving the formation of the supramolecular architectures observed experimentally.

Molecular Dynamics Simulations of Aggregation

Molecular dynamics (MD) simulations offer a high-resolution view of the aggregation process of surfactant molecules, providing insights into the initial stages of micelle formation and the structure of surfactant-laden interfaces at an atomistic level. researchgate.net While extensive research focusing solely on the aggregation of pure 2-(dodecyldimethylammonio)acetate is not widely available, studies on its behavior in mixed surfactant systems, particularly with anionic surfactants such as alpha olefin sulfonate (AOS), have been conducted. researchgate.netacs.orgfigshare.com These investigations shed light on the synergistic interactions that govern the aggregation behavior.

MD simulations have been instrumental in elucidating the role of 2-(dodecyldimethylammonio)acetate, commonly known as lauryl betaine (LB), as a foam booster. acs.orgslideplayer.com In mixed systems with AOS, lauryl betaine has been shown to modulate the properties of the interfacial surfactant monolayer. acs.orgfigshare.com A key finding from these simulations is the non-monotonic effect of lauryl betaine concentration on the area per molecule at the interface. acs.orgfigshare.com This is significant as the area per molecule is correlated with surface shear viscosity and the stability of foams and emulsions.

The simulations reveal that at a concentration of approximately 30% lauryl betaine in the monolayer, the area per molecule is minimized, which corresponds to a maximum in the surface dilatational modulus. acs.orgfigshare.com This indicates the formation of a denser and more stable surfactant film. acs.orgfigshare.com This phenomenon is attributed to a balance of two competing factors: a favorable electrostatic interaction between the cationic head of lauryl betaine and the anionic head of AOS, which promotes a more compact arrangement, and the inherent flexibility of the lauryl betaine headgroup, which can favor a more expanded interface. acs.orgfigshare.com The favorable interaction with lauryl betaine effectively screens the electrostatic repulsion between the anionic surfactant molecules, allowing for tighter packing. acs.orgfigshare.com

Furthermore, MD simulations of n-dodecyl betaine at the air-water interface have provided details on the orientation of the molecules. nih.gov These studies show that the polar head of the betaine molecule tends to lie parallel to the interface, while the hydrophobic dodecyl tail extends away from the aqueous phase. nih.gov

Table 1: Research Findings from Molecular Dynamics Simulations of Lauryl Betaine (LB) in Mixed Systems

| Parameter Studied | Observation | Implication |

| Area per Molecule | Minimum at ~30% LB in a mixture with AOS acs.orgfigshare.com | Indicates a denser and more compact surfactant monolayer. |

| Surface Dilatational Modulus | Maximum at ~30% LB in a mixture with AOS acs.orgfigshare.com | Suggests enhanced stability of the interfacial film. |

| Intermolecular Interactions | Favorable interaction between LB and AOS acs.orgfigshare.com | Leads to screening of repulsion and tighter packing. |

| Molecular Ordering | The polar head is parallel to the air-water interface nih.gov | Provides insight into the structure of the interfacial layer. |

Dissipative Particle Dynamics for Mesoscale Structures

To investigate the self-assembly of surfactants into larger, mesoscale structures such as micelles, worm-like micelles, and lamellar phases, Dissipative Particle Dynamics (DPD) is a more suitable computational method. frontiersin.org DPD is a coarse-grained simulation technique that allows for the study of larger systems over longer timescales compared to all-atom MD by representing groups of atoms as single interacting particles. frontiersin.orgmanchester.ac.uk

While specific DPD studies centered exclusively on 2-(dodecyldimethylammonio)acetate are not prevalent in the literature, the methodology has been effectively used to study the behavior of similar betaine-containing surfactant systems. frontiersin.orgacs.orgnih.gov These studies highlight the capability of DPD to predict and analyze the formation of various supramolecular architectures.

A significant application of DPD in surfactant science is the calculation of the scission energy of worm-like micelles. manchester.ac.ukacs.orgnih.gov This parameter represents the free energy cost of breaking a worm-like micelle into two smaller ones and is crucial for understanding the viscoelastic properties of the solution. nih.gov DPD simulations have demonstrated that the addition of a betaine co-surfactant can stabilize worm-like micelles, often at lower salt concentrations than would otherwise be required. nih.gov

DPD simulations can also track the growth of surfactant aggregates over time, identifying different kinetic pathways of self-assembly, which can be correlated with macroscopic properties like viscosity. frontiersin.org For example, simulations can distinguish between logarithmic, linear, and cubic growth of micelles, providing valuable information for formulation scientists. frontiersin.org Given its success in modeling other surfactant systems, DPD stands as a powerful tool for future investigations into the mesoscale self-assembly of 2-(dodecyldimethylammonio)acetate.

Table 2: Investigated Properties of Surfactant Systems Using Dissipative Particle Dynamics (DPD)

| Property | Description | Relevance to 2-(Dodecyldimethylammonio)acetate |

| Micelle Scission Energy | The energy required to break a worm-like micelle. manchester.ac.uknih.gov | DPD can predict how formulation variables would affect the length and stability of micelles formed by 2-(dodecyldimethylammonio)acetate. |

| Micellar Composition | The distribution of different surfactants within a mixed micelle. acs.orgnih.gov | This can be used to understand the synergistic interactions of 2-(dodecyldimethylammonio)acetate with other surfactants at the mesoscale. |

| Aggregate Growth Behavior | The kinetics of micelle formation and growth over time. frontiersin.org | DPD can model how 2-(dodecyldimethylammonio)acetate self-assembles, which can be correlated with physical properties like viscosity. |

Interfacial Science and Surface Phenomena Involving 2 Dodecyldimethylammonio Acetate

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

The efficacy of 2-(Dodecyldimethylammonio)acetate as a surfactant is rooted in its ability to spontaneously adsorb at interfaces, such as the boundary between a liquid and the air or between two immiscible liquids like oil and water.

2-(Dodecyldimethylammonio)acetate reduces the surface tension of water by disrupting the cohesive energy between water molecules at the surface. The amphiphile orients itself with its hydrophobic dodecyl tail directed away from the aqueous phase (into the air or an oil phase) and its polar zwitterionic headgroup remaining in the water. uomustansiriyah.edu.iq This adsorption disrupts the hydrogen-bonding network of water at the surface, lowering the energy required to expand the interface, which manifests as reduced surface tension.

Molecular dynamics simulations provide a detailed picture of this process at the air-water interface. nih.gov As more surfactant molecules adsorb, the number of hydrogen bonds between the polar headgroups and water molecules slightly decreases. nih.gov The surfactant molecules pack together, with increasing surface coverage leading to more ordered alkyl chains (fewer gauche defects) and an increase in the thickness of the interfacial monolayer. nih.gov

The efficiency of a surfactant is often quantified by its critical micelle concentration (CMC), the concentration at which molecules begin to form aggregates (micelles) in the bulk solution, and at which the surface tension typically reaches its minimum value (γ_CMC). scispace.com For 2-(Dodecyldimethylammonio)acetate, the CMC is in the millimolar range, indicating high efficiency. mdpi.comresearchgate.net Studies have shown that its CMC and γ_CMC are influenced by factors such as temperature and the presence of electrolytes. For instance, in a 1.0 wt% NaCl solution, it can achieve an ultralow interfacial tension against crude oil, on the order of 10⁻³ mN/m. mdpi.com

Interactive Table: Surface Activity Parameters of Dodecyl Betaine (B1666868) and Related Compounds

| Compound Name | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_CMC) | Conditions |

| 2-(Dodecyldimethylammonio)acetate (Dodecyl Betaine, BS-12) | 6.26 × 10⁻⁴ mol/dm³ | 30.15 mN/m | vs. Gudao heavy oil, 40°C |

| N-Dodecyl-N,N-dimethylglycine (Dodecyl Betaine) | ~2.0 mmol/dm³ | Not specified | Aqueous, 10°C |

| N-Dodecyl-N,N-dimethylglycine (Dodecyl Betaine) | ~2.8 mmol/dm³ | Not specified | Aqueous, 57°C |

| Dodecyl Betaine Ethyl Ester Chloride (C₁₂BetC₂Cl) | ~15 mmol/kg⁻¹ | Not specified | Aqueous, 25°C |

Data sourced from references mdpi.comresearchgate.netmdpi.com. The table allows for sorting and filtering based on compound and conditions.

Interfacial rheology characterizes the response of the surfactant monolayer at an interface to deformation. These properties are crucial for the stability of systems like foams and emulsions. The key parameter is the surface dilatational modulus (E), which describes the interface's resistance to expansion or compression. cup.edu.cn A higher dilatational modulus implies a more rigid interfacial film, which is better able to resist deformations that could lead to coalescence. researchgate.net

For 2-(Dodecyldimethylammonio)acetate, the zwitterionic headgroup plays a significant role in its interfacial rheological behavior. Molecular dynamics simulations of lauryl betaine (a common name for dodecyl betaine) mixed with an anionic surfactant revealed that the system's stability, inferred from the surface dilatational modulus, reaches a maximum at a specific mixing ratio (around 30% lauryl betaine). acs.orgresearchgate.net This synergistic effect arises from a balance between the favorable electrostatic attraction between the betaine and anionic surfactant headgroups, which compacts the film, and the flexibility of the betaine headgroup, which favors an expanded interface. acs.orgresearchgate.net The response to deformation is dominated by changes in the orientation of the betaine's ionic head rather than diffusion to and from the bulk phase. researcher.life This ability to store energy and resist area changes makes the interfacial film viscoelastic and contributes significantly to the stability of dispersed systems.

Wetting Behavior and Contact Angle Studies

Wetting describes the ability of a liquid to maintain contact with a solid surface. It is commonly quantified by measuring the contact angle (θ) of a droplet on a surface. uomustansiriyah.edu.iq A lower contact angle indicates better wetting; an angle of 0° signifies complete wetting. firp-ula.org The addition of surfactants like 2-(Dodecyldimethylammonio)acetate to water significantly enhances its wetting ability on hydrophobic surfaces by adsorbing at the solid-liquid interface, which reduces the interfacial free energy.

Studies on the wetting properties of betaine solutions on polymer surfaces demonstrate this effect. For instance, on a hydrophobic surface like polytetrafluoroethylene (PTFE), the contact angle of a betaine solution can decrease sharply as the surfactant concentration approaches its CMC. bohrium.com This indicates that the adsorption of surfactant molecules onto the solid surface makes it more hydrophilic, allowing the water to spread more effectively. bohrium.com

In applications such as enhanced oil recovery, altering the wettability of reservoir rock from oil-wet to water-wet is crucial. 2-(Dodecyldimethylammonio)acetate has been shown to be highly effective in this regard. mdpi.com It adsorbs onto oil-wet quartz surfaces, forming a bilayer structure through hydrophobic interactions, which effectively transforms the surface to a water-wet state, facilitating oil displacement. mdpi.com The contact angle is a primary tool for measuring this change in wettability. mdpi.com

Emulsification and Microemulsification Mechanisms

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W) or water in oil (W/O). 2-(Dodecyldimethylammonio)acetate functions as an effective emulsifier due to its amphiphilic nature. rjptonline.org It places itself at the oil-water interface, reducing the interfacial tension and the energy required to create the large interfacial area of an emulsion. This process facilitates the breakup of the dispersed phase into small droplets. uomustansiriyah.edu.iq

Microemulsions are a special class of emulsions that are thermodynamically stable, transparent or translucent, and have extremely small droplet sizes, typically in the range of 10 to 100 nanometers. jrespharm.com 2-(Dodecyldimethylammonio)acetate can be used to formulate such systems. rjptonline.orgjrespharm.com The formation of a microemulsion often occurs spontaneously or with very little energy input, driven by the system's tendency to minimize its free energy through the extreme reduction of interfacial tension by the surfactant. jrespharm.com

The stability of an emulsion refers to its ability to resist changes like creaming, flocculation, and coalescence of droplets over time. While microemulsions are thermodynamically stable, conventional emulsions (often called macroemulsions) are only kinetically stable. jrespharm.com The stability of emulsions stabilized by 2-(Dodecyldimethylammonio)acetate is influenced by several factors.

Higher concentrations of the surfactant generally lead to smaller droplet sizes and increased emulsion stability. rjptonline.org The surfactant can also act synergistically with other components, such as nanoparticles, to enhance stability. For example, combining a zwitterionic betaine with hydrophilic silica (B1680970) nanoparticles can stabilize O/W emulsions at low amphiphile concentrations. researchgate.net The stability of these systems is attributed to the formation of a robust layer at the oil-water interface that prevents droplets from merging.

Interactive Table: Emulsion Properties with Betaine Surfactants

| Emulsion Type | Stabilizer(s) | Key Finding | Resulting Droplet Size |

| Oil-in-Water (O/W) | Dodecyl Betaine (BS-12) | Facilitates emulsification of heavy crude oil. | Droplet size decreases with increased flow/shear. |

| Oil-in-Water (O/W) | Caprylamidopropyl Betaine + Silica Nanoparticles | Synergistic stabilization at low concentrations. | Variable, dependent on component ratios. |

| Microemulsion | General Surfactants (incl. Dodecyl Betaine) | Thermodynamically stable, transparent systems. | 10 - 100 nm |

Data sourced from references mdpi.comjrespharm.comresearchgate.net.

The long-term kinetic stability of an emulsion is critically dependent on the properties of the interfacial film formed by the adsorbed surfactant molecules. rjptonline.org This film acts as a mechanical and electrostatic barrier that prevents the dispersed droplets from coalescing.

The film formed by 2-(Dodecyldimethylammonio)acetate has several stabilizing attributes.

Mechanical Strength: As discussed in the context of interfacial rheology, the film possesses viscoelastic properties. Its ability to resist deformation (a high dilational modulus) helps it withstand thermal fluctuations and mechanical disturbances that might otherwise rupture the film and lead to coalescence. acs.orgresearchgate.net Molecular simulation studies indicate that betaine surfactants can form strong interfacial films. researchgate.net

Steric/Hydration Repulsion: The hydrophilic zwitterionic headgroups are highly hydrated, creating a repulsive hydration force when two droplets approach each other. This layer of bound water acts as a physical barrier, preventing close contact between the oil cores.

In essence, the effectiveness of 2-(Dodecyldimethylammonio)acetate as an emulsifier is not just due to its ability to lower interfacial tension, but also its capacity to form a robust, resilient, and repulsive film at the oil-water interface. rjptonline.orgresearchgate.net

Foaming Properties and Foam Stability

2-(Dodecyldimethylammonio)acetate is widely recognized for its role as a foam booster, enhancing both the volume (foamability) and the longevity (foam stability) of foams. acs.org Its effectiveness is particularly pronounced when used in combination with other types of surfactants, such as anionics.

Research has shown that the addition of lauryl betaine to anionic surfactant formulations, such as those containing sodium dodecyl sulfate (B86663) (SDS) or Neodol 67-7PO sulfate, results in more stable foam. researchgate.net This synergistic effect is attributed to the electrostatic interactions between the cationic nitrogen of the betaine and the anionic head group of the other surfactant. researchgate.net These interactions lead to a more densely packed surfactant layer at the air-water interface. This closer packing increases the surface shear viscosity, which in turn enhances the mechanical strength of the foam lamellae (the thin liquid films separating the gas bubbles), preventing them from rupturing and the foam from coalescing. sci-hub.se

The stability of foams generated with dodecyl betaine is also concentration-dependent, with stability generally increasing as the surfactant concentration rises. psu.edu Studies have identified an optimum concentration of 0.25 wt% for a betaine surfactant to achieve maximum foam generation and excellent stability. researchgate.net In mixed systems, such as with cocamidopropyl betaine (a structurally similar betaine) and SDS, the addition of the betaine can significantly improve foam stability, with one study noting a 50% reduction in the rate of liquid drainage from the foam. bibliotekanauki.pl This reduced drainage is a key factor in long-term foam stability. Even in the presence of oils, which typically act as antifoaming agents, dodecyl betaine can significantly stabilize foam systems. acs.org

The foaming performance of ester-containing betaines has been compared to the industry standard cocamidopropyl betaine (CAPB), showing comparable initial foam generation and good stability over time.

Table 1: Foaming Properties of Betaine-Containing Surfactant Solutions

| Surfactant System | Concentration (g/L) | Initial Foam Height (cm) | Foam Height after 5 min (cm) | Source(s) |

|---|---|---|---|---|

| Canola Ester Betaine (CEB) | 1 | 16.5 | 16.0 | sci-hub.se |

| Canola Ester Betaine (CEB) | 10 | 18.0 | 17.5 | sci-hub.se |

| Coconut Propylester Betaine (CPB) | 1 | 16.5 | 16.0 | sci-hub.se |

| Coconut Propylester Betaine (CPB) | 10 | 18.0 | 17.5 | sci-hub.se |

| Cocamidopropyl Betaine (CAPB) | 1 | 16.0 | 15.5 | sci-hub.se |

| Cocamidopropyl Betaine (CAPB) | 10 | 18.0 | 17.5 | sci-hub.se |

This interactive table summarizes the low-shear foam height and stability for different betaine surfactants. Data is based on ASTM method 1173.

Interactions with Solid Surfaces

The interaction of 2-(dodecyldimethylammonio)acetate with solid substrates is fundamental to its application in areas such as detergency, mineral flotation, and surface coating. These interactions are dictated by the nature of the substrate, the solution conditions (like pH and ionic strength), and the zwitterionic character of the surfactant.

The adsorption of 2-(dodecyldimethylammonio)acetate onto solid surfaces is a multi-step process. On negatively charged surfaces like silica in aqueous solutions, the initial adsorption is driven by electrostatic attraction between the cationic quaternary ammonium (B1175870) group of the betaine and the anionic sites on the substrate. researchgate.net As the surface coverage increases, hydrophobic interactions between the adsorbed surfactant molecules' dodecyl chains become the dominant driving force, leading to the formation of surface aggregates, such as admicelles or bilayers. researchgate.net

The adsorption behavior varies significantly with the substrate material:

Silica: On silica, which is typically negatively charged, the adsorption mechanism involves both electrostatic and hydrophobic interactions. The process neutralizes the surface charge and can, at higher concentrations, lead to charge reversal as a second layer of surfactant adsorbs with the charged head groups oriented towards the bulk solution. researchgate.net

Polymers: Dodecyl betaine has been shown to interact with polymers like polyvinylpyrrolidone (B124986) (PVP). In these systems, the surfactant molecules assemble into micelle-like aggregates along the polymer backbone. wikipedia.org This association occurs at concentrations lower than the critical micelle concentration (CMC) of the surfactant alone, indicating a strong synergistic interaction. wikipedia.org

Cellulose (B213188): Cationic derivatives of cellulose have been created through esterification with betaine. cern.ch This process demonstrates a strong interaction and adsorption of betaine onto the cellulose structure, modifying its properties to allow for the binding of anionic substances. cern.ch

Table 2: Summary of Adsorption Behavior of Dodecyl Betaine on Different Substrates

| Substrate | Primary Driving Force(s) | Observed Phenomena | Source(s) |

|---|---|---|---|

| Silica | Electrostatic attraction, Hydrophobic interactions | Formation of surface aggregates (admicelles), surface charge neutralization and reversal. | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Hydrophobic interactions, Polymer-surfactant complexation | Formation of micelle-like aggregates on the polymer chain below the CMC. | wikipedia.org |

| Cellulose | Covalent bonding (esterification) | Chemical modification of the cellulose surface, creating cationic sites. | cern.ch |

This interactive table summarizes the key findings regarding the adsorption mechanisms of dodecyl betaine on various substrates.

The adsorption of 2-(dodecyldimethylammonio)acetate at the solid-liquid interface can significantly alter the wettability of the substrate, which is its tendency to be wetted by water or oil. The change in wettability depends on the initial nature of the surface (hydrophilic or hydrophobic) and the orientation of the adsorbed surfactant molecules.

On a hydrophilic, negatively charged surface like mica or silica, the initial adsorption occurs via the cationic head group, with the hydrophobic dodecyl tail oriented away from the surface. osti.gov This orientation can decrease the water wettability of the surface, making it more hydrophobic.

Conversely, on a hydrophobic or oil-wet surface, the surfactant can adsorb via hydrophobic interactions between its dodecyl tail and the substrate. osti.gov This leaves the polar, zwitterionic head group facing the aqueous phase, thereby increasing the surface's hydrophilicity or water wettability. osti.gov This ability to modify wettability is crucial in applications like enhanced oil recovery, where surfactants are used to change the wettability of reservoir rock from oil-wet to water-wet, facilitating oil displacement. researchgate.netosti.gov

Studies with similar cationic surfactants have demonstrated significant changes in contact angle, a direct measure of wettability. For example, a trimeric cationic surfactant was shown to reduce the water contact angle on an oleophilic (oil-loving) surface from over 100° to less than 18°, indicating a strong shift towards a hydrophilic state. researchgate.net While specific contact angle data for 2-(dodecyldimethylammonio)acetate is not extensively reported across a wide range of substrates, its amphiphilic and zwitterionic nature allows it to be a versatile wettability modifier. In mixtures with other surfactants, such as SDS, betaines have been shown to produce a synergistic effect, resulting in better wetting power than either component alone. bibliotekanauki.pl

Biological Interactions and Biocompatibility Studies of 2 Dodecyldimethylammonio Acetate

Interactions with Biological Membranes and Liposomes

The primary interaction of surfactants with cells occurs at the biological membrane. Studies using model systems like liposomes have elucidated the mechanisms by which 2-(dodecyldimethylammonio)acetate affects the integrity and permeability of lipid bilayers.

Membrane Solubilization and Disruption Mechanisms

The solubilization of lipid membranes by 2-(dodecyldimethylammonio)acetate is a concentration-dependent process that culminates in the formation of mixed micelles. Research on phosphatidylcholine (PC) liposomes has shown that the interaction begins with the partitioning of surfactant monomers into the lipid bilayer. nih.gov As the surfactant-to-lipid molar ratio (Re) increases, the vesicles eventually become saturated, leading to their disruption and the formation of surfactant-lipid mixed micelles. nih.govpku.edu.cn This process is often monitored by observing changes in the static light scattering (SLS) of the liposome (B1194612) suspension, which decreases as the vesicles are solubilized. nih.govpku.edu.cn

The critical micelle concentration (CMC) of the surfactant is a key parameter in this mechanism. At sublytic concentrations (below the CMC), permeability changes are primarily driven by the incorporation of surfactant monomers into the bilayer. nih.gov However, complete solubilization is achieved at surfactant concentrations similar to the CMC, indicating that the process is governed by the formation of these mixed micelles. nih.govnih.gov Studies comparing 2-(dodecyldimethylammonio)acetate to other common surfactants have found it to be a more potent solubilizing agent for PC liposomes than non-ionic surfactants like octyl glucoside and Triton X-100, as well as the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). nih.gov

When interacting with more complex lipid compositions, such as those modeling the stratum corneum (SC), 2-(dodecyldimethylammonio)acetate in mixtures with SDS demonstrates that SC liposomes are more resistant to solubilization than simple PC liposomes. nih.gov The efficiency of solubilization is influenced by the lipid composition, particularly the proportion of ceramides. nih.gov

Table 1: Surfactant/Lipid Molar Ratios (Re) for Solubilization of Phosphatidylcholine Liposomes by Various Surfactants

| Surfactant | Re (Saturation) | Re (50% Solubilization) | Re (Total Solubilization) |

| Dodecyl Betaine (B1666868) | Value | Value | Value |

| Octylphenol Ethoxylate (Triton X-100) | Value | Value | Value |

| Sodium Dodecyl Sulfate (SDS) | Value | Value | Value |

| Sodium Dodecyl Ether Sulfate (SDES) | Value | Value | Value |

| Note: This table is based on data indicating that the Re parameters were the lowest for dodecyl betaine, suggesting higher solubilizing efficiency. pku.edu.cn Exact values would require access to the full dataset from the cited study. |

Permeability Modulation of Model Membranes

Even at concentrations below those required for complete solubilization, 2-(dodecyldimethylammonio)acetate can significantly alter the permeability of lipid membranes. This effect has been demonstrated by monitoring the release of fluorescent markers, such as 5(6)-carboxyfluorescein (B613776) (CF), from the interior of liposomes. nih.govacs.org The incorporation of surfactant monomers into the bilayer is sufficient to induce these permeability changes. nih.gov

The interaction is complex, with studies showing an initial increase in the bilayer/water partition coefficient (K) at very low surfactant-to-lipid ratios, followed by an abrupt decrease as the ratio rises, all while permeability increases. nih.gov This suggests a multi-stage interaction process at the sublytic level. When studying liposomes modeling stratum corneum lipids, the permeability alteration caused by a mixture of dodecyl betaine and SDS was found to be dependent on the ceramide content of the liposomes. acs.org Liposomes with lower ceramide proportions were more susceptible to permeability changes, even though the surfactant mixture showed a lower partition coefficient for these membranes compared to those with a lipid composition more closely resembling that of the stratum corneum. acs.org

Protein-Surfactant Interactions

The zwitterionic nature of 2-(dodecyldimethylammonio)acetate governs its interactions with proteins, which can range from stabilization to denaturation, depending on the protein and the surfactant concentration.

Protein Denaturation and Renaturation Studies

Zwitterionic detergents, including 2-(dodecyldimethylammonio)acetate (referred to as N,N-dimethyl-N-dodecyl glycine), have been shown to denature water-soluble proteins. nih.gov A study on the cytoplasmic fragment of the band 3 anion transport protein found that these detergents caused denaturation at concentrations above their critical micelle concentration (CMC). nih.gov The mode of this denaturing action was suggested to be more similar to that of the cationic surfactant dodecyltrimethylammonium (B156365) bromide than to the strong anionic denaturant SDS. nih.gov Conversely, the same study noted that these zwitterionic surfactants were weak in their ability to disrupt the interacting forces between the hydrophobic, membrane-embedded domains of the intact band 3 protein. nih.gov

The interaction mechanism generally involves both ionic interactions between the surfactant head group and charged protein residues, and hydrophobic interactions between the alkyl chain and nonpolar regions of the protein. researchgate.net For some proteins, related betaine compounds like glycine (B1666218) betaine can act as a denaturant, particularly for proteins rich in aromatic amino acids, by engaging in cation-π interactions that can disrupt the folded state. researchgate.net

Complex Formation and Stability

Beyond simple denaturation, 2-(dodecyldimethylammonio)acetate can form stable complexes with proteins. The ability of its micelles to mimic protein environments forms the basis of a technique called micellar liquid chromatography (MLC). nih.gov In this method, 2-(dodecyldimethylammonio)acetate micelles are used as a stationary phase to predict the binding of drugs to proteins like serum albumin. nih.gov The establishment of quantitative relationships between a drug's retention time in the dodecyl betaine MLC system and its binding to a bovine serum albumin (BSA) column indicates that the surfactant micelles can effectively simulate the binding sites of the protein. nih.gov

Thermodynamic studies on the interaction of the related compound glycine betaine with native BSA show that it is preferentially excluded from the protein's surface hydration domain. nih.gov This is in contrast to denaturants like urea (B33335), which accumulate at the protein surface. nih.gov This exclusion property suggests that the betaine headgroup itself does not have a strong affinity for the native protein surface, implying that complex formation with dodecyl betaine is likely driven by the hydrophobic interactions of its dodecyl tail with nonpolar patches on the protein. researchgate.netnih.gov

Enzyme Activity Modulation in the Presence of 2-(Dodecyldimethylammonio)acetate

The effect of 2-(dodecyldimethylammonio)acetate on enzyme activity is complex, reflecting the dual nature of the molecule: the influence of the betaine headgroup and the surfactant properties imparted by the dodecyl tail. Studies on the betaine headgroup itself reveal a range of modulatory effects.

For instance, betaine has been shown to protect the enzyme Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) from inhibition by KCl. nih.gov While KCl alone increased the Michaelis constant (Km) for the substrate RuBP five-fold, the addition of 1 M betaine restored the enzyme's original activity. nih.gov Betaine also provided protection against heat and cold inactivation, particularly when present with KCl. nih.gov In another study, dietary betaine supplementation was found to alleviate the decline in the activity of digestive enzymes such as lipase (B570770), amylase, and trypsin in goslings subjected to lipopolysaccharide-induced stress. nih.gov Furthermore, a patent has described the use of betaine to increase the productivity of α-amylase during industrial starch liquefaction, suggesting an activity-enhancing or stabilizing effect. google.com

However, the effect is not universally positive. A kinetic study on β-N-acetyl-D-glucosaminidase from prawn demonstrated that betaine acts as a reversible, mixed-type inhibitor. nih.gov

Table 2: Kinetic Parameters for the Inhibition of β-N-acetyl-D-glucosaminidase by Betaine

| Parameter | Value |

| IC50 | 15.00 ± 0.30 mM |

| Inhibition Type | Mixed |

| KI (Inhibitor binding to free enzyme) | 9.17 ± 0.85 mM |

| KIS (Inhibitor binding to enzyme-substrate complex) | 45.58 ± 2.52 mM |

| Data from a study on the effects of betaine on prawn β-N-acetyl-D-glucosaminidase. nih.gov |

The surfactant properties of 2-(dodecyldimethylammonio)acetate add another layer of complexity. Surfactants can modulate enzyme activity by interacting with the enzyme itself, altering its conformation, or by affecting the substrate's presentation, for example, by incorporating it into micelles. researchgate.net While specific studies on the effect of 2-(dodecyldimethylammonio)acetate on lipase, amylase, or protease are not prevalent, research on other surfactants shows that the effect is highly dependent on the nature of the surfactant and the enzyme. Anionic surfactants like SDS are often strongly inhibitory, whereas cationic and non-ionic surfactants can be inhibitory, neutral, or even activating. researchgate.net Given that 2-(dodecyldimethylammonio)acetate is a zwitterionic surfactant, its effects are likely to be specific to the particular enzyme system under investigation.

Cellular Permeability and Transport Mechanisms

The cellular uptake and transport of 2-(Dodecyldimethylammonio)acetate, a zwitterionic surfactant also known as lauryl betaine, are intrinsically linked to its amphiphilic nature, which facilitates its interaction with the lipid bilayers of cell membranes. As a surfactant, its primary mode of interaction involves partitioning into and disrupting the cell membrane, rather than utilizing specific protein-mediated transport channels.

Studies on related cationic surfactants have shown that their interactions with cell membranes are governed by a combination of forces, including electrostatic and hydrophobic interactions. For instance, the modification of nanoparticles with the cationic surfactant didodecyldimethylammonium (B1216837) bromide significantly enhanced their cellular uptake, a process found to be dependent on particle size. nih.gov This suggests that the positively charged dimethylammonio group of 2-(Dodecyldimethylammonio)acetate likely plays a crucial role in its initial electrostatic attraction to the negatively charged components of cell membranes.

Once at the cell surface, the dodecyl hydrocarbon tail can insert into the hydrophobic core of the lipid bilayer. This insertion can lead to membrane fluidization and decreased ordering of the lipid acyl chains. nih.gov Research on the interaction of similar lipopeptides with model lipid films has demonstrated that such insertions can induce a phase transition from a more ordered gel phase to a more disordered liquid crystalline phase, resulting in a thinning of the membrane. nih.gov This disruption of the membrane's structural integrity is a key aspect of its permeability.

Furthermore, studies involving dodecyl betainate in combination with phosphatidylcholine have shown the formation of a highly swelling lamellar phase, indicating a significant interaction and integration with lipid assemblies. nih.gov While specific transport proteins for 2-(Dodecyldimethylammonio)acetate have not been identified, its ability to perturb and integrate into the lipid bilayer serves as its primary mechanism for crossing the cellular barrier. This process is more accurately described as membrane permeabilization rather than active transport.

Below is a data table summarizing the key findings related to the interaction of 2-(Dodecyldimethylammonio)acetate and related compounds with cell membranes.

| Compound/System | Interacting Component | Observed Effect | Reference |

| 2-(Dodecyldimethylammonio)acetate (Lauryl Betaine) | Fungal Cell Membrane | Inhibition of membrane synthesis | nih.gov |

| Dodecyl Betainate/Phosphatidylcholine | Lipid Bilayer | Formation of a highly swelling lamellar phase | nih.gov |

| Lipopeptide Analogues | Model Lipid Films | Decreased ordering of lipids and membrane fluidization | nih.gov |

| Didodecyldimethylammonium Bromide-modified Nanoparticles | Caco-2 and HT-29 Cells | Enhanced cellular uptake | nih.gov |

Investigating Mechanistic Pathways of Bioactivity

The bioactivity of 2-(Dodecyldimethylammonio)acetate, particularly its antimicrobial properties, stems directly from its interaction with and disruption of cellular membranes. Research has elucidated a significant antifungal mechanism of action, primarily through the inhibition of cell membrane synthesis.

A key study investigating the antifungal activity of lauryl betaine against the skin-associated fungus Malassezia restricta and the model organism Cryptococcus neoformans revealed that the compound effectively inhibits their growth. nih.govnih.gov Through systematic screening of gene deletion mutant libraries of C. neoformans, it was discovered that mutants with deficiencies in genes related to cell membrane synthesis and integrity, especially those in the ergosterol (B1671047) biosynthesis pathway, were highly sensitive to lauryl betaine. nih.govnih.gov

Transcriptome analysis of both fungal species grown in the presence of lauryl betaine further substantiated these findings, indicating that the compound primarily affects the expression of genes involved in cell membrane synthesis, with a particular impact on ergosterol production. nih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting ergosterol synthesis, 2-(Dodecyldimethylammonio)acetate compromises the structural and functional integrity of the fungal cell membrane, leading to growth inhibition and cell death.

The parent compound, betaine, has been shown in other studies to modulate cellular pathways related to stress responses. For example, betaine can enhance cell survival by influencing mitochondrial dynamics, specifically by increasing the expression of the mitochondrial fusion protein MFN2 and decreasing the fission protein DRP1. nih.gov It has also been observed to protect against apoptosis and oxidative stress. nih.govresearchgate.net While these effects are not directly attributed to 2-(Dodecyldimethylammonio)acetate, they highlight the potential for the betaine moiety to influence intracellular signaling pathways once the compound has crossed the cell membrane.

The table below outlines the key mechanistic findings regarding the bioactivity of 2-(Dodecyldimethylammonio)acetate.

| Organism | Pathway/Target Affected | Resulting Bioactivity | Reference |

| Cryptococcus neoformans | Ergosterol biosynthesis pathway | Antifungal activity, growth inhibition | nih.govnih.gov |

| Malassezia restricta | Cell membrane synthesis | Antifungal activity | nih.govnih.gov |

| General Eukaryotic Cells (Betaine) | Mitochondrial dynamics (MFN2, DRP1) | Enhanced cell survival | nih.gov |

| Mouse Liver Model (Betaine) | Apoptosis and Autophagy Pathways | Attenuation of liver steatosis and inflammation | researchgate.net |

Applications of 2 Dodecyldimethylammonio Acetate in Advanced Materials Science

Polymerization in Surfactant Media

The ability of 2-(dodecyldimethylammonio)acetate to form micelles in aqueous solutions makes it an effective stabilizer in various polymerization reactions, particularly in the synthesis of polymer nanoparticles.

Emulsion Polymerization and Polymer Nanoparticle Synthesis

Emulsion polymerization is a powerful technique for producing high-molecular-weight polymers in the form of stable aqueous dispersions or latexes. The choice of surfactant is critical in controlling the nucleation, growth, and stability of the polymer particles. 2-(Dodecyldimethylammonio)acetate has been successfully employed as a surfactant in emulsion and microemulsion polymerization to synthesize a variety of polymer nanoparticles.

In one notable study, 2-(dodecyldimethylammonio)acetate was used as an emulsifier in the photoinitiated copolymerization of styrene (B11656) and acrylamide (B121943) in an oil-in-water microemulsion. researchgate.netrsc.org The research indicated that the photoinitiation of the polymerization occurred at the interface between the oil and water phases, with the polymerization itself taking place within the microemulsion droplets. researchgate.net This process resulted in the formation of stable latexes containing copolymer nanoparticles. researchgate.net The particle size of these nanoparticles was observed to increase with the duration of the polymerization process. researchgate.net

Another application involves the polymerization of methyl methacrylate (B99206) (MMA) in microemulsions stabilized by surfactants, a method used to produce stable poly(methyl methacrylate) (PMMA) latexes with nanoparticle sizes ranging from 16 to 30 nm in hydrodynamic radius. researchgate.net The use of surfactants like dodecyl betaine (B1666868) is crucial for creating these stable microemulsions, which can be transformed from turbid emulsions to transparent microemulsions by increasing the surfactant concentration. researchgate.net